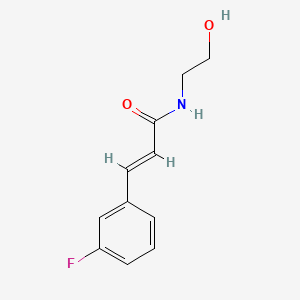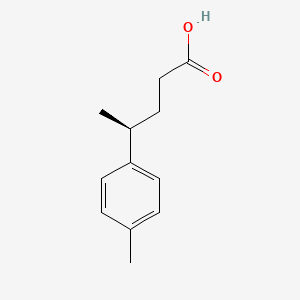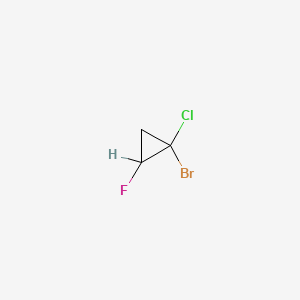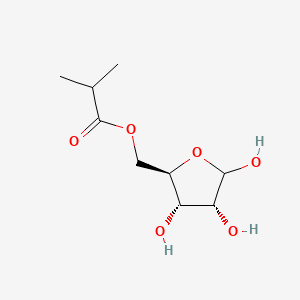
3-Fluoro-N-(2-hydroxyethyl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is a synthetic organic compound that belongs to the cinnamamide family. It is characterized by the presence of a fluoro group at the third position of the cinnamamide backbone and a hydroxyethyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of 3-fluorocinnamic acid with 2-aminoethanol. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method allows for precise control of reaction parameters, such as temperature and residence time, leading to high yields and purity of the product. The use of recyclable catalysts, such as Lipozyme® TL IM, further enhances the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
3-Fluoro-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of 3-fluoro-N-(2-aminoethyl)cinnamamide.
Substitution: Formation of various substituted cinnamamides depending on the nucleophile used.
科学研究应用
3-Fluoro-N-(2-hydroxyethyl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, leading to disruption of membrane integrity and antifungal activity . Additionally, it may inhibit certain enzymes or receptors, contributing to its biological effects.
相似化合物的比较
Similar Compounds
N-(2-hydroxyethyl)cinnamamide: Lacks the fluoro group, which may affect its biological activity.
3-Chloro-N-(2-hydroxyethyl)cinnamamide: Contains a chloro group instead of a fluoro group, which can alter its reactivity and properties.
N-(2-hydroxyethyl)-4-methoxycinnamamide: Contains a methoxy group, which can influence its solubility and biological activity.
Uniqueness
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is unique due to the presence of the fluoro group, which can enhance its lipophilicity and metabolic stability. This modification can lead to improved biological activity and potential therapeutic applications compared to its non-fluorinated analogs.
属性
CAS 编号 |
43196-22-1 |
|---|---|
分子式 |
C11H12FNO2 |
分子量 |
209.22 g/mol |
IUPAC 名称 |
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-5,8,14H,6-7H2,(H,13,15)/b5-4+ |
InChI 键 |
ZICDDQOPRQSIRB-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCO |
规范 SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)

![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)







![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)

